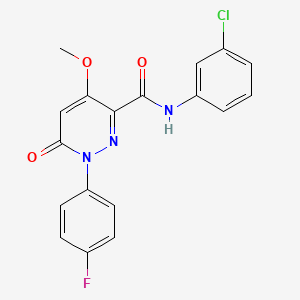
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
An improved three-step synthesis process for gefitinib has been developed. This protocol involves the synthesis, isolation, and characterization of novel intermediates. Notably, the alkylation step utilizes these intermediates, resulting in excellent yields compared to conventional synthetic methods. The isolation of intermediates allows for the replacement of high-boiling solvents with low-boiling alternatives and the elimination of base from the reaction. The resulting high-yielding process is cost-effective and yields isolable and stable intermediates .
Molecular Structure Analysis
Gefitinib’s chemical structure consists of a quinazoline core with specific substituents. The formula is C17H20N2O6S , and its molecular weight is approximately 380.42 g/mol . Key functional groups include the 3-chlorophenyl, 4-fluorophenyl, and 4-methoxy moieties. The precise arrangement of atoms and bonds can be visualized using molecular modeling tools .
Chemical Reactions Analysis
Gefitinib acts as a selective EGFR inhibitor. Its mechanism of action involves binding to the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways. By blocking EGFR autophosphorylation, gefitinib disrupts cell proliferation, survival, and angiogenesis. Importantly, gefitinib is effective against EGFR-mutated NSCLC, where other treatments may fail due to resistance mechanisms. The drug’s specificity and targeted action make it a valuable therapeutic option .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Ahsan et al. (2016) explored the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, highlighting the compound's potential in combating bacterial and fungal strains. This research provides insights into the antimicrobial efficacy of structurally related compounds, suggesting a broad spectrum of potential applications in developing new antimicrobial agents (Ahsan et al., 2016).
Electrochromic Properties
Liou and Chang (2008) investigated the synthesis and electrochromic properties of aromatic polyamides containing similar structural motifs. Their work demonstrates the potential of such compounds in the development of electrochromic devices, offering a foundation for future research into the electronic applications of related chemicals (Liou & Chang, 2008).
Antioxidant and Antitumor Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to the compound of interest. These compounds showed significant antioxidant and antitumor activities, suggesting potential therapeutic applications beyond traditional antimicrobial uses (Khalifa et al., 2015).
Chemical Synthesis and Reactivity
Nikolaenkova et al. (2019) discussed the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate, producing compounds with potential for further chemical transformation and application in synthetic chemistry. This study underscores the versatility of compounds with similar structures in synthesizing a wide range of chemical entities (Nikolaenkova et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCOLVZNXMTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2850434.png)

![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)
![4-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2850440.png)

![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)